

Application Notes: Visualizing AL002 Target Engagement with Immunohistochemistry

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Compound of Interest

Compound Name: AL002
Cat. No.: B15613663

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Introduction

AL002 is a humanized monoclonal IgG1 antibody designed to target the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[1][2][3] TREM2 is a transmembrane receptor expressed on microglia, the primary immune cells of the central nervous system.[4][5] By binding to TREM2, **AL002** acts as an agonist, activating a downstream signaling cascade that is crucial for microglial function, including proliferation, survival, and phagocytosis.[1][6] This mechanism is being investigated as a potential therapeutic strategy for Alzheimer's disease (AD), as TREM2 dysfunction is linked to an increased risk of developing the condition.[5][7][8]

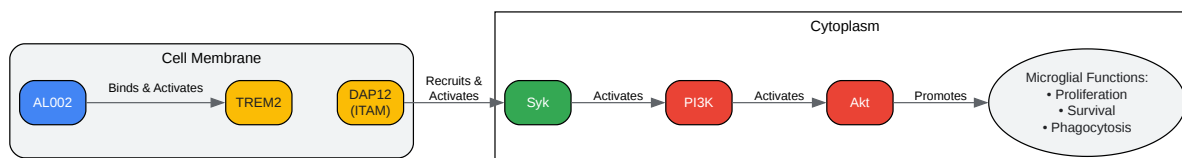
Visualizing the engagement of **AL002** with its target, TREM2, in tissue is critical for confirming its mechanism of action, assessing therapeutic efficacy, and understanding its biological effects. Immunohistochemistry (IHC) is a powerful technique to achieve this by providing spatial information on TREM2 expression and localization within the tissue microenvironment. These application notes provide a detailed protocol for the immunohistochemical detection of TREM2, which serves as a surrogate measure for **AL002** target engagement.

Principle of the Assay

Immunohistochemistry allows for the visualization of the TREM2 protein within the cellular context of formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol utilizes a primary antibody specific for TREM2, followed by a secondary antibody system conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The enzyme catalyzes a reaction with a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen, allowing for visualization by light microscopy. The intensity and localization of the staining can provide semi-quantitative information about TREM2 expression and distribution, particularly in microglia surrounding pathological features like amyloid plaques in AD models.[9]

TREM2 Signaling Pathway

AL002 binding to TREM2 activates a signaling cascade through the adaptor protein DAP12.[6][10] This leads to the recruitment and activation of the spleen tyrosine kinase (Syk), which in turn initiates downstream pathways, including the PI3K/Akt pathway, promoting microglial survival, proliferation, and phagocytic activity.[6][10][11]



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Caption: **AL002**-mediated TREM2 signaling pathway.

Detailed Protocol: Immunohistochemistry for TREM2

This protocol provides a generalized method for TREM2 detection in FFPE brain tissue. Optimization may be required for specific antibodies and tissue types.

Materials and Reagents

- FFPE tissue sections (4-5 μm) on charged slides
- Xylene and graded ethanol series (100%, 95%, 70%)
- Deionized water (dH_2O)
- Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
- Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
- Blocking Solution: 5% Normal Goat Serum in TBST
- Primary Antibody: Rabbit anti-TREM2 polyclonal antibody (Dilution to be optimized, e.g., 1:50-1:200)
- Secondary Antibody: Goat anti-Rabbit IgG HRP-conjugated
- Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
- Counterstain: Hematoxylin
- Mounting Medium
- Cover slips

Experimental Workflow

Caption: Standard workflow for TREM2 immunohistochemistry.

Step-by-Step Procedure

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes for 5 minutes each.
 - Immerse in 100% Ethanol: 2 changes for 3 minutes each.
 - Immerse in 95% Ethanol: 1 change for 3 minutes.

- Immerse in 70% Ethanol: 1 change for 3 minutes.
- Rinse thoroughly in dH₂O.
- Antigen Retrieval:
 - Pre-heat Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer.
 - Immerse slides in the hot buffer for 20-30 minutes.
 - Allow slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides in dH₂O, then in TBST for 5 minutes.
- Blocking:
 - Wipe excess buffer from around the tissue section.
 - Apply Blocking Solution (5% Normal Goat Serum in TBST) and incubate for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Drain the blocking solution without rinsing.
 - Apply diluted primary anti-TREM2 antibody to the tissue sections.
 - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with TBST: 3 changes for 5 minutes each.
 - Apply HRP-conjugated goat anti-rabbit secondary antibody.
 - Incubate for 1 hour at room temperature in a humidified chamber.
- Chromogenic Detection:

- Rinse slides with TBST: 3 changes for 5 minutes each.
- Prepare DAB substrate solution according to the manufacturer's instructions.
- Apply DAB solution to the tissue and monitor for color development (typically 1-10 minutes).
- Stop the reaction by immersing the slides in dH₂O.
- Counterstaining:
 - Immerse slides in Hematoxylin for 30-60 seconds.
 - Rinse with tap water until the water runs clear.
 - "Blue" the stain by dipping in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water for 5 minutes.
 - Rinse with dH₂O.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol (70%, 95%, 100%).
 - Clear in Xylene.
 - Apply a drop of mounting medium and place a coverslip.
- Analysis:
 - Examine under a light microscope. TREM2-positive cells (microglia) will show a brown precipitate, while cell nuclei will be stained blue. The staining is expected to be localized to the cytoplasm and/or membrane of microglial cells, particularly those clustered around amyloid plaques in AD models.^{[9][12]}

Data Presentation and Interpretation

The primary outcome of this IHC protocol is the qualitative and semi-quantitative assessment of TREM2 expression. Staining can be evaluated based on intensity (e.g., 0 = negative, 1+ =

weak, 2+ = moderate, 3+ = strong) and the percentage of positive cells. In preclinical models treated with **AL002**, an increase in the number and staining intensity of TREM2-positive microglia around amyloid plaques would be indicative of target engagement and pathway activation.^[1]

While specific quantitative data from IHC studies on **AL002** is not publicly detailed, preclinical studies have provided data on the downstream effects of target engagement.

Table 1: Summary of Preclinical Data on **AL002a/c** (Variants of **AL002**) Target Engagement Effects

Model System	Treatment	Observation	Quantitative Change	Citation
APP/PS1 Mice	AL002a injection	Increased number of microglia in cortex and hippocampus	~2-fold increase in CD11b-positive microglia	[1]
5XFAD Mice	14 weeks of AL002a	Increased number of microglia	~50% increase in CD11b-positive microglia	[1]
5XFAD Mice	14 weeks of AL002a	Increased microglia around amyloid plaques	~2-fold increase	[1]
5XFAD Mice	14 weeks of AL002a	Reduced amyloid load	~50% reduction	[1]
5XFAD mice with human TREM2	3 months of AL002c	Activated microglia, reduced neurotoxicity	Not specified	[1]

Table 2: Pharmacodynamic Biomarkers from Phase 1 Human Study of **AL002**

Biomarker	Effect of AL002 Treatment	Interpretation	Citation
Soluble TREM2 (sTREM2) in CSF	Dose-dependent decrease	Proof of target engagement in the brain	[1][3]
CSF1R fragment in CSF	Dose-dependent increase	Marker of microglial activity/proliferation	[1][3]
SPP1 in CSF	Dose-dependent increase	Marker of TREM2 activation	[3]
IL1RN in CSF	Dose-dependent increase	Marker of TREM2 activation	[3]

Troubleshooting

- No Staining: Check primary antibody concentration, incubation time, and antigen retrieval protocol. Confirm the specificity of the antibody for the species being tested.
- High Background: Ensure adequate blocking, use optimal antibody dilutions, and perform thorough washes between steps.
- Non-specific Staining: Check for cross-reactivity of antibodies. A negative control slide (omitting the primary antibody) is essential.
- Weak Staining: Increase antibody concentration or incubation time. Ensure the antigen retrieval method is optimal.

These application notes provide a comprehensive framework for researchers to visualize and assess the engagement of **AL002** with its target, TREM2, using immunohistochemistry.

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